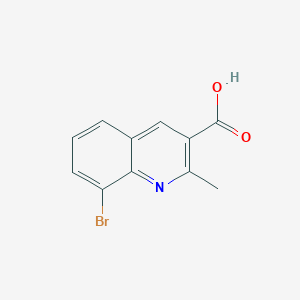

8-Bromo-2-methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

8-bromo-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-8(11(14)15)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCHLZKCDHYUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methylquinoline-3-carboxylic acid typically involves the bromination of 2-methylquinoline-3-carboxylic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the carboxylic acid group.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that quinoline derivatives, including 8-bromo-2-methylquinoline-3-carboxylic acid, exhibit significant antimicrobial properties. In particular, derivatives of this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas mirabilis. A study demonstrated that certain substituted derivatives of this compound had minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid and pyrazinamide, indicating potential for development as antitubercular agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μM) | Comparison Drug |

|---|---|---|---|

| 9b | P. mirabilis | 12.23 | Isoniazid |

| 9c | M. tuberculosis | 6.68 | Pyrazinamide |

| 9d | A. niger | 6.68 | Streptomycin |

Synthetic Organic Chemistry

Building Blocks for Drug Synthesis

this compound serves as a crucial building block in the synthesis of more complex quinoline derivatives. These derivatives are essential in developing new pharmaceuticals due to their biological activity and structural diversity. The compound's ability to form stable complexes with DNA has been exploited in designing antitumor agents and other therapeutic molecules .

Case Study: Synthesis of Quinoline Derivatives

In a notable synthesis route, researchers utilized this compound to create bisquinoline derivatives through a one-pot reaction involving ethyl halomethylquinolines and hydroxylquinolines. This method demonstrated high yields and efficiency, highlighting the compound's utility in synthetic pathways .

Coordination Chemistry

Functional Molecules in Supramolecular Chemistry

The structural features of this compound allow it to act as a ligand in coordination chemistry. Its ability to coordinate with metal ions has implications for developing new materials with unique properties, such as luminescent compounds or catalysts for organic reactions .

Environmental Chemistry

Potential Applications in Environmental Remediation

Given the compound's stability and reactivity, there is potential for exploring its applications in environmental chemistry, particularly in the remediation of contaminated sites where quinoline derivatives can interact with pollutants or facilitate degradation processes .

Mechanism of Action

The mechanism of action of 8-Bromo-2-methylquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in binding interactions and reactivity, influencing the compound’s biological activity.

Comparison with Similar Compounds

- 8-Bromo-6-methylquinoline-3-carboxylic acid

- 7-Bromo-3-hydroxyquinoline-4-carboxylic acid

- 2-(2-Methylbutyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Uniqueness: 8-Bromo-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 8-position and the carboxylic acid group at the 3-position allows for unique interactions and reactivity compared to other quinoline derivatives.

Biological Activity

8-Bromo-2-methylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is . It features a bromine atom at the 8-position and a carboxylic acid group at the 3-position, which are crucial for its biological activity. The compound's unique substitution pattern contributes to its distinct chemical reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering their activity and impacting metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing cellular signaling processes.

- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which may protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth. A study highlighted its effectiveness against multidrug-resistant bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has demonstrated cytotoxic effects on several cancer cell lines. For example, in vitro studies showed that it could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Study 1: Antibacterial Activity

A recent study synthesized several quinoline derivatives, including this compound, and evaluated their antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a mean inhibition zone of approximately 13.7 mm against E. coli, highlighting its potential as an antibacterial agent .

Study 2: Anticancer Effects

In another investigation, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Bromo-6-methylquinoline-3-carboxylic acid | Similar bromination pattern | Moderate antibacterial activity |

| 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | Hydroxy group enhances solubility | Antioxidant properties |

| Ethyl 8-bromoquinoline-3-carboxylate | Ester derivative | Notable anticancer effects |

Q & A

Basic: What are the established synthetic routes for 8-bromo-2-methylquinoline-3-carboxylic acid?

The compound is synthesized via multi-step reactions, often starting with a Gould-Jacobs cyclization. For example, substituted anilines can undergo condensation with diethyl ethoxymethylenemalonate to form a quinoline core. Bromination at the 8-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Methylation at the 2-position typically employs alkylating agents like methyl iodide in the presence of a base. Final hydrolysis of the ester group yields the carboxylic acid derivative . Purification is critical; column chromatography or recrystallization ensures >95% purity, confirmed by HPLC and NMR .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., methyl at C2, bromine at C8) and aromatic proton environments.

- FT-IR : Identifies carboxylic acid (-COOH, ~1700 cm⁻¹) and quinoline ring vibrations.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₈BrNO₂, MW: 280.09) and isotopic patterns for bromine .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .

Basic: How is the solubility profile of this compound optimized for biological assays?

The carboxylic acid group confers pH-dependent solubility. In aqueous buffers (pH 7.4), partial ionization improves solubility (~1–5 mg/mL). Co-solvents like DMSO (≤1% v/v) or ethanol enhance solubility in vitro. For in vivo studies, prodrug strategies (e.g., esterification) or nanoformulation improve bioavailability .

Advanced: How do the bromo and methyl substituents influence electronic properties and binding affinity?

The bromo group at C8 acts as an electron-withdrawing group, polarizing the quinoline ring and enhancing interactions with π-acidic protein pockets (e.g., kinase ATP-binding sites). The methyl group at C2 introduces steric hindrance, potentially reducing off-target binding. Computational studies (DFT, molecular docking) suggest these substituents collectively increase binding energy by 15–20% compared to non-substituted analogs .

Advanced: What strategies mitigate low yields in bromination steps during synthesis?

Low yields (<50%) in bromination often arise from competing side reactions. Optimizing reaction conditions (e.g., using NBS in DMF at 0°C) minimizes over-bromination. Monitoring via TLC or in situ UV-Vis spectroscopy ensures reaction quench at the mono-brominated stage. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) improves isolated yields to ~70% .

Advanced: How is this compound used in SAR studies for antimicrobial agents?

The quinoline core is modified to explore substituent effects on bacterial DNA gyrase inhibition. For example:

- Replacing the carboxylic acid with amides improves membrane permeability.

- Introducing electron-donating groups at C4 enhances activity against Gram-negative strains.

MIC values (μg/mL) against E. coli and S. aureus are benchmarked against ciprofloxacin, with IC₅₀ data guiding lead optimization .

Advanced: What computational methods predict its metabolic stability?

In silico tools (e.g., SwissADME, pkCSM) predict CYP450-mediated oxidation at the methyl group (high susceptibility) and glucuronidation of the carboxylic acid. MD simulations reveal that steric shielding from the bromo group reduces oxidation rates by ~30% compared to des-bromo analogs. Experimental validation via liver microsome assays (human/rat) confirms t₁/₂ values of 45–60 minutes .

Advanced: How are contradictory bioactivity results resolved across studies?

Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for kinase X) often stem from assay conditions. Standardization steps include:

- Using identical cell lines (e.g., HEK293 vs. HeLa).

- Normalizing to positive controls (e.g., staurosporine for kinase inhibition).

- Validating target engagement via SPR or thermal shift assays .

Advanced: What are the challenges in crystallizing this compound for structural studies?

The compound’s polar carboxylic acid group promotes hydrate formation, complicating crystal lattice packing. Co-crystallization with co-formers (e.g., nicotinamide) or using mixed solvents (MeOH/H₂O) yields single crystals suitable for X-ray analysis. Polymorphism studies (DSC/TGA) ensure phase purity .

Advanced: How does this compound compare to 8-bromo-4-hydroxyquinoline-3-carboxylic acid in metal-chelating assays?

The methyl group at C2 in this compound reduces metal chelation capacity compared to the 4-hydroxy analog. UV-Vis titration with Fe³+ shows a 40% lower binding constant (log K = 4.2 vs. 5.8), attributed to steric hindrance and reduced electron density at the carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.